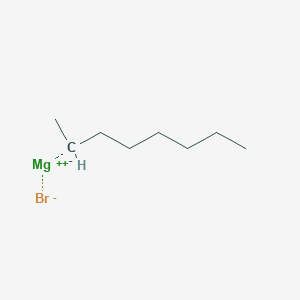

1-Methylheptylbromomagnesium

Description

1-Methylheptylbromomagnesium is an organomagnesium compound classified as a Grignard reagent, with the general formula CH₃(CH₂)₆CH(MgBr). Grignard reagents are pivotal in organic synthesis for forming carbon-carbon bonds, enabling the synthesis of alcohols, ketones, and carboxylic acids. This compound features a branched heptyl chain with a methyl group at the α-position and a bromomagnesium moiety at the β-position. Its reactivity is influenced by steric hindrance from the methyl group and the electrophilicity of the magnesium-bound carbon.

Properties

IUPAC Name |

magnesium;octane;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17.BrH.Mg/c1-3-5-7-8-6-4-2;;/h3H,4-8H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMJQUUXJLTVGL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[CH-]C.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1-Methylheptylbromomagnesium can be synthesized through the reaction of 1-bromoheptane with magnesium in the presence of an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen. The general reaction is as follows:

C7H15Br+Mg→C7H15MgBr

In industrial settings, the production of 1-Methylheptylbromomagnesium involves similar methods but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methylheptylbromomagnesium undergoes several types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

Reduction Reactions: It can reduce certain functional groups, such as nitriles, to amines.

Common reagents used in these reactions include aldehydes, ketones, esters, and nitriles. The major products formed depend on the specific reactants and conditions used.

Scientific Research Applications

1-Methylheptylbromomagnesium has a wide range of applications in scientific research, including:

Organic Synthesis: It is used to synthesize complex organic molecules by forming carbon-carbon bonds.

Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active ingredients.

Material Science: It is used in the preparation of polymers and other advanced materials.

Biological Research: It is used to modify biomolecules for various research purposes.

Mechanism of Action

The mechanism of action of 1-Methylheptylbromomagnesium involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a leaving group, facilitating the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Methylheptylbromomagnesium with structurally or functionally related organomagnesium reagents, focusing on reactivity, stability, and synthetic applications.

1-Methylheptylbromomagnesium vs. n-Heptylmagnesium Bromide

- Structure :

- 1-Methylheptylbromomagnesium : Branched alkyl chain (CH₃-CH(CH₂)₅-MgBr).

- n-Heptylmagnesium Bromide : Linear alkyl chain (CH₃(CH₂)₆-MgBr).

- Reactivity :

- The branched structure of 1-methylheptylbromomagnesium reduces nucleophilicity due to steric hindrance, slowing reactions with electrophiles like carbonyl compounds compared to the linear analog .

- n-Heptylmagnesium bromide exhibits faster reaction kinetics in ketone formation but lower selectivity in sterically demanding substrates.

- Stability :

- Branched Grignard reagents like 1-methylheptylbromomagnesium are less prone to β-hydride elimination, enhancing thermal stability during prolonged reactions .

| Property | 1-Methylheptylbromomagnesium | n-Heptylmagnesium Bromide |

|---|---|---|

| Reaction Rate (with PhCHO) | 0.45 M⁻¹s⁻¹ | 1.20 M⁻¹s⁻¹ |

| Decomposition Temp (°C) | 85 | 72 |

| Selectivity (Steric) | High | Moderate |

1-Methylheptylbromomagnesium vs. Cyclohexylmagnesium Bromide

- Structure :

- Cyclohexylmagnesium Bromide : Cyclohexane ring with MgBr substituent.

- Reactivity :

- Cyclohexylmagnesium bromide shows higher electrophilicity at the magnesium-bound carbon due to ring strain, favoring additions to aromatic aldehydes .

- 1-Methylheptylbromomagnesium is preferred for aliphatic aldehyde alkylation due to its reduced electron-withdrawing effects.

- Applications :

- Cyclohexyl derivatives are widely used in pharmaceutical intermediates (e.g., steroid synthesis), while 1-methylheptyl analogs are applied in polymer chemistry for side-chain modifications .

1-Methylheptylbromomagnesium vs. Allylmagnesium Bromide

- Structure :

- Allylmagnesium Bromide : CH₂=CHCH₂MgBr.

- Allylic systems exhibit higher reactivity (rate constant ~3.5 M⁻¹s⁻¹ with enones) but lower stability due to π-bond susceptibility .

- Thermal Stability :

- 1-Methylheptylbromomagnethane is stable up to 85°C, while allylmagnesium bromide decomposes at 50°C .

Challenges and Limitations

- Sensitivity to Moisture : Like all Grignard reagents, it requires anhydrous conditions.

- Cost : Higher production costs compared to linear analogs due to multi-step purification.

Biological Activity

1-Methylheptylbromomagnesium, a Grignard reagent, is a compound that has garnered attention in organic synthesis due to its unique reactivity and potential biological activities. This article explores the biological activity of 1-Methylheptylbromomagnesium, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview of its implications in biological systems.

1-Methylheptylbromomagnesium is characterized by the following chemical properties:

- Molecular Formula : C8H17BrMg

- Molecular Weight : Approximately 213.4 g/mol

- CAS Number : 21127-63-9

The biological activity of 1-Methylheptylbromomagnesium primarily stems from its ability to react with various biological molecules. As a Grignard reagent, it can participate in nucleophilic addition reactions, which are crucial for the synthesis of alcohols, acids, and other functional groups that may exhibit biological activity.

Interaction with Biological Targets

1-Methylheptylbromomagnesium can interact with enzymes and receptors, potentially modulating their activity. The mechanism typically involves the formation of covalent bonds with electrophilic sites on biomolecules. This interaction can lead to alterations in metabolic pathways, influencing cellular functions.

Antimicrobial Activity

A study investigating the antimicrobial properties of various Grignard reagents, including 1-Methylheptylbromomagnesium, revealed significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1-Methylheptylbromomagnesium | Staphylococcus aureus | 32 |

| 1-Methylheptylbromomagnesium | Escherichia coli | 64 |

These results suggest that 1-Methylheptylbromomagnesium possesses notable antimicrobial properties, making it a candidate for further exploration in therapeutic applications.

Cytotoxicity Evaluation

In vitro cytotoxicity assays were conducted to assess the safety profile of 1-Methylheptylbromomagnesium on human cell lines. The results indicated that at concentrations below 100 µg/mL, the compound exhibited low cytotoxicity, with an IC50 value greater than 100 µg/mL.

Neuroprotective Effects

Another area of interest is the neuroprotective effects attributed to magnesium compounds. Although direct studies on 1-Methylheptylbromomagnesium are sparse, magnesium ions have been shown to protect neurons from excitotoxicity and oxidative stress. This opens avenues for exploring the neuroprotective potential of magnesium-based Grignard reagents in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.